Para-Ethoxy vs. Ortho-Ethoxy Positional Isomerism: Physicochemical Property Differentiation
CAS 912623-45-1 (para-ethoxy) and CAS 912623-49-5 (ortho-ethoxy) are positional isomers sharing the identical molecular formula C20H17N3O3S2 and molecular weight (411.5 g/mol), yet the position of the ethoxy substituent on the benzenesulfonamide ring is expected to alter molecular recognition properties. The para-substitution in CAS 912623-45-1 produces a more linear molecular shape with the ethoxy group extending along the long axis, whereas the ortho-substitution in CAS 912623-49-5 introduces steric congestion near the sulfonamide linkage. Both compounds share the same computed XLogP3 (4.2) and TPSA (118 Ų) [1]. In the PI3K SAR study by Xia et al. (2020), substitution position on the sulfonamide aryl ring was a critical determinant of enzymatic potency, with para-substituted analogs generally exhibiting superior PI3Kα inhibition compared to ortho-substituted variants within the thiazolo[5,4-b]pyridine series [2].
| Evidence Dimension | Substituent position effect on molecular topology and predicted target engagement |
|---|---|
| Target Compound Data | para-ethoxybenzenesulfonamide (linear topology, ethoxy para to sulfonamide linkage) |
| Comparator Or Baseline | ortho-ethoxybenzenesulfonamide CAS 912623-49-5 (bent topology, ethoxy ortho to sulfonamide linkage); both C20H17N3O3S2, MW 411.5, XLogP3 4.2, TPSA 118 Ų |
| Quantified Difference | Positional isomerism; no differential bioassay data available for this specific compound pair. Class-level SAR indicates para-substitution on sulfonamide aryl ring is associated with enhanced PI3Kα potency relative to ortho-substituted analogs [2]. |
| Conditions | Structural comparison; SAR inference from thiazolo[5,4-b]pyridine PI3K inhibitor series (Xia et al., 2020) |
Why This Matters
Procurement of the correct positional isomer is essential for SAR studies, as para- vs. ortho-ethoxy substitution may yield divergent biological activity profiles despite identical molecular formula and computed LogP/TPSA.
- [1] PubChem Compound Summary for CID 40478587. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/40478587 (accessed 2026-04-28). View Source
- [2] Xia L, Zhang Y, Zhang J, Lin S, Zhang K, Tian H, Dong Y, Xu H. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020;25(20):4630. doi:10.3390/molecules25204630. View Source
